molecular formula C12H9N5O B13396418 N-(1H-purin-1-yl)benzamide

N-(1H-purin-1-yl)benzamide

Cat. No.: B13396418
M. Wt: 239.23 g/mol
InChI Key: PTXQAXJTKNWRJE-UHFFFAOYSA-N
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Description

N-(1H-purin-1-yl)benzamide: is a chemical compound with the molecular formula C12H9N5O and a molecular weight of 239.2 g/mol . This compound is characterized by the presence of a purine ring attached to a benzamide moiety. Purine is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring. Benzamide, on the other hand, is a simple amide of benzoic acid. The combination of these two structures in this compound makes it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-purin-1-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.

Industrial Production Methods: In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves the reaction between benzoic acids and amines at high temperatures. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: N-(1H-purin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1H-purin-1-yl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1H-purin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, some benzamide derivatives act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(1H-purin-1-yl)benzamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a purine ring and a benzamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

N-purin-1-ylbenzamide

InChI

InChI=1S/C12H9N5O/c18-12(9-4-2-1-3-5-9)16-17-6-10-11(15-8-17)14-7-13-10/h1-8H,(H,16,18)

InChI Key

PTXQAXJTKNWRJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C=C3C(=NC=N3)N=C2

Origin of Product

United States

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